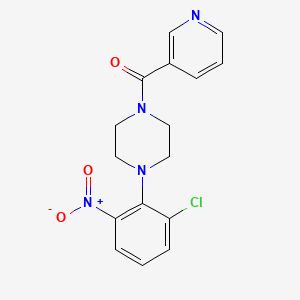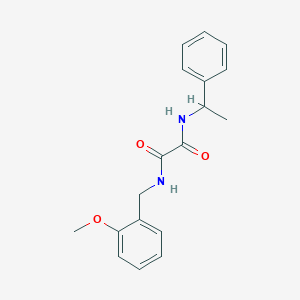![molecular formula C16H14ClN3O2 B4106553 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106553.png)
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol
Übersicht
Beschreibung
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol is a chemical compound that belongs to the class of triazole fungicides. It is widely used in the agricultural industry to control fungal diseases in crops. This compound has gained significant attention due to its potent antifungal activity and broad-spectrum efficacy against various fungal pathogens.
Wirkmechanismus
The mechanism of action of 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol involves inhibition of the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity and subsequent cell death. This compound also interferes with the synthesis of chitin, a major component of the fungal cell wall, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol exhibits low toxicity to humans and animals. However, it has been shown to have some effects on the liver and kidneys in high doses. This compound has also been shown to have some effects on the endocrine system, specifically on the thyroid gland. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol in lab experiments is its potent antifungal activity. This compound is effective against a broad range of fungal pathogens, making it a valuable tool for researchers studying fungal diseases. However, one limitation of using this compound is that it may have some effects on the endocrine system, which could complicate research in this area.
Zukünftige Richtungen
There are several future directions for research on 4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol. One area of research could focus on the development of new formulations of this compound to improve its efficacy and reduce its potential side effects. Another area of research could focus on the use of this compound in combination with other antifungal agents to improve its effectiveness against resistant fungal pathogens. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly on the endocrine system. Finally, research could focus on the potential use of this compound in the treatment of fungal infections in humans and animals.
Conclusion:
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol is a potent antifungal agent that has gained significant attention due to its broad-spectrum efficacy against various fungal pathogens. Its mechanism of action involves inhibition of the biosynthesis of ergosterol and chitin, leading to the disruption of fungal cell membranes and subsequent cell death. While this compound has some effects on the liver, kidneys, and endocrine system, it has been shown to have low toxicity to humans and animals. Future research could focus on the development of new formulations, combination therapies, and potential use in the treatment of fungal infections in humans and animals.
Wissenschaftliche Forschungsanwendungen
4-{3-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol has been extensively studied for its antifungal activity against various fungal pathogens. It has been shown to be effective in controlling fungal diseases in crops such as wheat, rice, and soybean. Additionally, this compound has been investigated for its potential use in the treatment of fungal infections in humans and animals. Studies have shown that it exhibits potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
Eigenschaften
IUPAC Name |
4-[5-[(4-chloro-2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-8-12(17)4-7-14(10)22-9-15-18-16(20-19-15)11-2-5-13(21)6-3-11/h2-8,21H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZAQCGCIGQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NC(=NN2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]benzoate](/img/structure/B4106475.png)

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B4106480.png)
![2-[3-allyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4106486.png)

![N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4106513.png)

![1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4106525.png)

![4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile](/img/structure/B4106543.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106551.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4106552.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4106560.png)
![3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4106566.png)